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Executive Summary
D-Alanyl-L-histidine (D-Ala-L-His) is a synthetic dipeptide and a structural isomer of the

endogenous peptide L-Carnosine (

-alanyl-L-histidine). While often overshadowed by its naturally occurring counterpart, D-Ala-L-
His possesses a distinct pharmacological profile driven by its unique stereochemistry.

Unlike

-alanine-based peptides, D-Ala-L-His incorporates a D-

-amino acid. Its mechanism of action is defined by three core pillars:

Metabolic Distinctiveness: It serves as a specific substrate for cytosolic and serum

peptidases, acting as a "prodrug" for the delivery of D-Alanine (a gliotransmitter and NMDA

receptor co-agonist) and L-Histidine.
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Reactive Species Scavenging: The L-histidine moiety retains the imidazole ring's ability to

quench reactive carbonyl species (RCS) and chelate transition metals (Cu²⁺, Zn²⁺),

providing antioxidant protection prior to hydrolysis.

Peptidomimetic Stability: The N-terminal D-configuration alters its interaction kinetics with

Peptide Transporters (PEPT1/PEPT2) and hydrolytic enzymes (Carnosinase CN1/CN2),

modifying its bioavailability compared to L-L or

-L isoforms.

Molecular Characterization & Stereochemistry
To understand the mechanism, one must first distinguish D-Ala-L-His from its analogs. The

biological activity is strictly dictated by the chirality of the N-terminal alanine and the position of

the amino group.
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D-Carnosine -Ala-D-His None (Resistant) Excreted Intact

Key Insight: The presence of the D-enantiomer at the N-terminus does not confer absolute

resistance to Carnosinase (CN1). Research indicates that CN1 hydrolyzes D-Ala-L-His, albeit

with altered kinetics compared to carnosine. This makes D-Ala-L-His a unique vehicle for

delivering D-Alanine intracellularly.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 4 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12844499?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Mechanism 1: The "D-Alanine Payload" &
NMDA Modulation
The most critical divergence in cellular processing between D-Ala-L-His and Carnosine is the

release of D-Alanine upon hydrolysis.

The Pathway
Transport: D-Ala-L-His is a substrate for proton-coupled oligopeptide transporters (PEPT1 in

the gut, PEPT2 in the kidney/brain). The D-configuration at the N-terminus allows transport,

though affinity may differ from L-L peptides.

Intracellular Hydrolysis: Once inside the cytosol (e.g., of astrocytes or neurons), the

dipeptide is cleaved by Cytosolic Carnosinase (CN2) or non-specific dipeptidases.

NMDA Receptor Activation: The liberated D-Alanine acts as a potent co-agonist at the

glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

Physiological Implication
While

-alanine (from Carnosine) acts as an inhibitory neuromodulator (antagonizing GABA/Glycine
receptors) and a taurine transport inhibitor, D-Alanine enhances excitatory transmission.
Therefore, D-Ala-L-His can be conceptualized as a pro-excitatory metabolic modulator,
contrasting with the buffering/inhibitory profile of standard carnosine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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